3-Amino-2-methyl-1-(3-methylthiophen-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-methyl-1-(3-methylthiophen-2-yl)propan-1-ol is a chemical compound with the molecular formula C9H15NOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features both amino and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(3-methylthiophen-2-yl)propan-1-ol can be achieved through several methods:
Acetylthiophene Method: This involves the reaction of acetylthiophene with formaldehyde and methylamine, followed by asymmetric reduction to yield the target compound.
Thiophene Method: Starting from thiophene, the compound can be synthesized through a series of bromination, reduction, and Mannich reactions.
Thiophenecarboxaldehyde Method: This method involves the condensation of thiophenecarboxaldehyde with methylamine and formaldehyde, followed by reduction.
Industrial Production Methods
Industrial production of this compound typically involves the acetylthiophene method due to its higher yield and shorter reaction steps. The use of metal catalysts or enzymes in asymmetric reduction is common to achieve the desired stereochemistry .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-methyl-1-(3-methylthiophen-2-yl)propan-1-ol undergoes various types of chemical reactions:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 3-Amino-2-methyl-1-(3-methylthiophen-2-yl)propan-1-one.
Reduction: 3-Amino-2-methyl-1-(3-methylthiophen-2-yl)propanamine.
Substitution: Various N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-methyl-1-(3-methylthiophen-2-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-Amino-2-methyl-1-(3-methylthiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-Amino-2-methyl-1-(3-methylthiophen-2-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups, along with the thiophene ring, makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C9H15NOS |
---|---|
Molekulargewicht |
185.29 g/mol |
IUPAC-Name |
3-amino-2-methyl-1-(3-methylthiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-6-3-4-12-9(6)8(11)7(2)5-10/h3-4,7-8,11H,5,10H2,1-2H3 |
InChI-Schlüssel |
SHQIHKYMHLRQFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C(C(C)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.